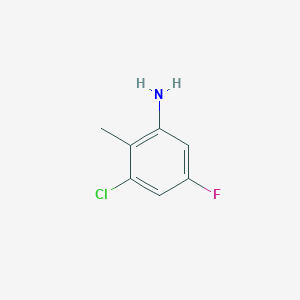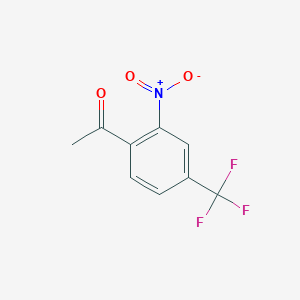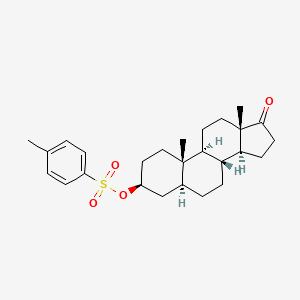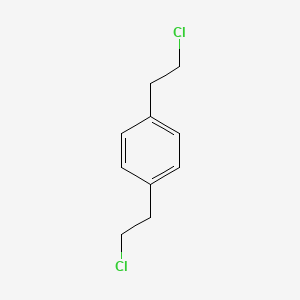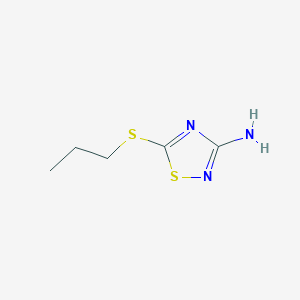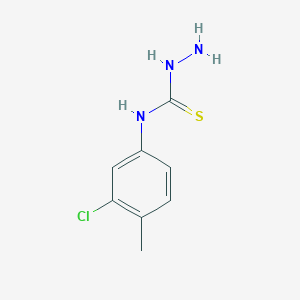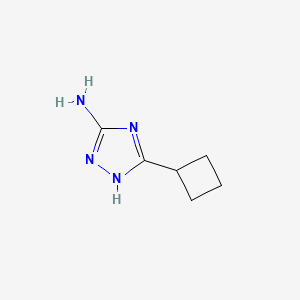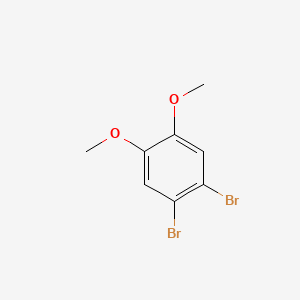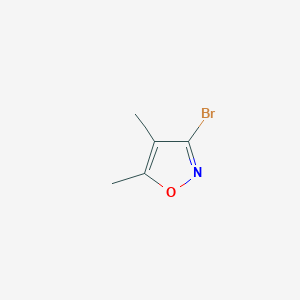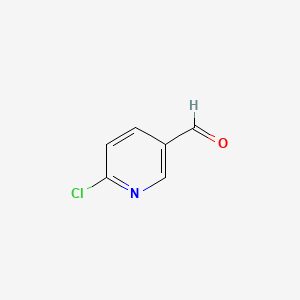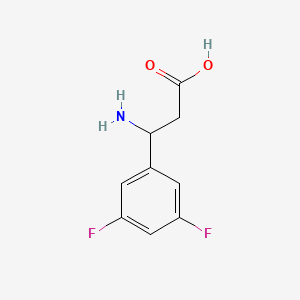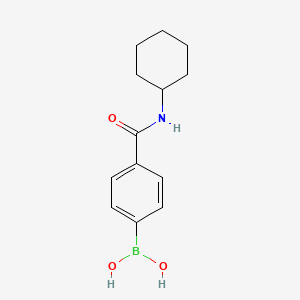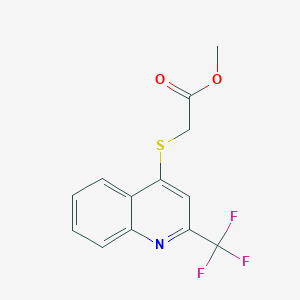
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate
Vue d'ensemble
Description
“Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate” is a specialty product used for proteomics research . It has various applications in medical, environmental, and industrial research. In medical research, it has been studied for its potential role in drug development, and clinical trials have shown promising results in the treatment of Alzheimer’s disease and cancer.
Molecular Structure Analysis
The molecular formula of “Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate” is C13H10F3NO2S . Its molecular weight is 301.28 .Applications De Recherche Scientifique
Application 1: Antitumor Agents with Microtubule Polymerization Inhibitory Activity
- Summary of the Application : Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate is a derivative of 2-(trifluoromethyl)quinolin-4-amine, which has been found to have potent antitumor activity. These compounds have been designed and synthesized as microtubule-targeted agents (MTAs), which inhibit the polymerization of microtubules, a key process in cell division .
- Methods of Application or Experimental Procedures : The compounds were designed and synthesized through a structural optimization strategy. Their cytotoxicity activity was evaluated against PC3, K562, and HeLa cell lines .
- Results or Outcomes : The half maximal inhibitory concentration (IC50) of some of these compounds suggested that their anti-proliferative activities against HeLa cell lines were better than the combretastatin A-4. One compound, referred to as 5e, showed higher anti-proliferative activity against PC3, K562, and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively .
Application 2: Fluorinated Quinolines
- Summary of the Application : Fluorinated quinolines, which include Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate, have been studied for their unique properties and potential applications in medicine . They have been used as a basic structure for the development of synthetic antimalarial drugs .
- Methods of Application or Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Fluorinated quinolines have shown remarkable biological activity. For example, fluoroquine and mefloquine, which are based on the quinoline skeleton, have been used as antimalarial drugs .
Application 3: Crystal Structure Studies
- Summary of the Application : The crystal structure of compounds related to Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate has been studied . These studies provide valuable information about the properties of these compounds and can guide the design of new materials .
- Methods of Application or Experimental Procedures : Crystallographic investigations are conducted to determine the structure of the compound .
- Results or Outcomes : The studies have resulted in detailed information about the crystal structure of the compound .
Application 4: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines, which include Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate, have been studied for their unique properties and potential applications in agrochemical and pharmaceutical industries . They have been used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application or Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Trifluoromethylpyridines have shown remarkable biological activity. For example, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Propriétés
IUPAC Name |
methyl 2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)7-20-10-6-11(13(14,15)16)17-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNLBXMPKNXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379658 | |
| Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate | |
CAS RN |
175203-42-6 | |
| Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



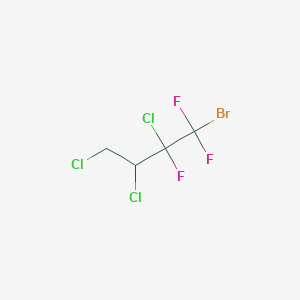
![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)
